molecular formula C21H26N2OS B2853965 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide CAS No. 701254-62-8

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide

货号 B2853965
CAS 编号: 701254-62-8
分子量: 354.51
InChI 键: UJHKGXHQEDZQMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide, commonly known as DT-010, is a novel compound that has gained significant attention in the field of drug discovery. DT-010 is a synthetic derivative of adamantane, which has been shown to exhibit a wide range of biological activities. The compound has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

作用机制

The exact mechanism of action of DT-010 is not fully understood. However, it is believed that the compound exerts its biological activity through the modulation of various signaling pathways. DT-010 has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is implicated in the pathology of Alzheimer's disease. The compound has also been shown to modulate the activity of various ion channels, which are implicated in the pathology of Parkinson's disease.
Biochemical and Physiological Effects:
DT-010 has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. DT-010 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.

实验室实验的优点和局限性

DT-010 has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields with high purity. DT-010 has also been shown to exhibit high potency against various targets, which makes it a promising candidate for drug discovery. However, there are also some limitations to the use of DT-010 in lab experiments. The compound has low solubility in water, which makes it difficult to administer in vivo. DT-010 also has poor bioavailability, which may limit its effectiveness in treating certain diseases.

未来方向

There are several future directions for the study of DT-010. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of DT-010 in vivo to determine its efficacy in treating various diseases. The compound could also be studied for its potential use in treating other diseases such as multiple sclerosis and Huntington's disease. Overall, DT-010 has shown great promise as a novel compound with potential therapeutic applications in various diseases.

合成方法

DT-010 can be synthesized through a multi-step synthetic process that involves the reaction of 1-adamantanecarboxylic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to produce high yields of DT-010 with high purity.

科学研究应用

DT-010 has been extensively studied for its potential use in treating various diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. DT-010 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. DT-010 has also been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.

属性

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKGXHQEDZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。